molecular formula C12H18O3 B1595748 1,2,4-Triethoxybenzene CAS No. 41827-15-0

1,2,4-Triethoxybenzene

Cat. No. B1595748
CAS RN: 41827-15-0
M. Wt: 210.27 g/mol
InChI Key: MTXHYYFYFLXUEN-UHFFFAOYSA-N
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Description

1,2,4-Triethoxybenzene is a chemical compound with the molecular formula C12H18O3 . It has a molecular weight of 210.27 .


Molecular Structure Analysis

The molecular structure of 1,2,4-Triethoxybenzene consists of a benzene ring with three ethoxy groups attached to it . The exact positions of these ethoxy groups on the benzene ring can be determined by the numbering in the name: 1,2,4-Triethoxybenzene.


Physical And Chemical Properties Analysis

1,2,4-Triethoxybenzene has a melting point of 34 °C and a boiling point of 128 °C (Press: 15 Torr). It has a density of 0.996±0.06 g/cm3 (Predicted). It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Application in Medical Research: Inflammation-Associated Diseases

  • Summary of the Application : 1,2,4-Triethoxybenzene, also referred to as 1,2,4-Trimethoxybenzene (1,2,4-TTB), has been identified as a selective inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is implicated in inflammation-associated diseases such as multiple sclerosis, Parkinson’s disease, and stroke .
  • Methods of Application or Experimental Procedures : In the study, active ingredients from essential oils were screened, and 1,2,4-TTB was identified as a selective NLRP3 inflammasome inhibitor . It was shown that 1,2,4-TTB (1 mM) markedly suppressed nigericin- or ATP-induced NLRP3 inflammasome activation, thus decreased caspase-1 activation and IL-1β secretion in immortalized murine bone marrow-derived macrophages (iBMDMs) and in primary mouse microglia .
  • Results or Outcomes : The study demonstrated that 1,2,4-TTB inhibited oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and protein–protein interaction between NLRP3 and ASC, thus blocking NLRP3 inflammasome assembly in iBMDMs and in primary mouse macrophages . In mice with experimental autoimmune encephalomyelitis (EAE), administration of 1,2,4-TTB (200 mg · kg−1 · d−1, i.g. for 17 days) significantly ameliorated EAE progression and demyelination .

Application in Pharmaceutical Industry: Pharmaceutical Intermediates

  • Summary of the Application : 1,2,4-Triethoxybenzene is used as pharmaceutical intermediates .

Safety And Hazards

1,2,4-Triethoxybenzene is classified as a GHS07 substance, indicating that it may cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,2,4-triethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-13-10-7-8-11(14-5-2)12(9-10)15-6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXHYYFYFLXUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194632
Record name 1,2,4-triethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triethoxybenzene

CAS RN

41827-15-0
Record name 1,2,4-triethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041827150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-triethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Triethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Hayashi, T Toga, T Murata - Journal of Labelled Compounds, 1974 - Wiley Online Library
The synthesis of 3‐[ 2′,4′,5′‐triethoxybenzoyl‐(carbonyl‐ 14 C)]‐propionic acid (VII) is described. Chloroacetonitrile‐ 14 C (IV) was prepared from chloroacetic‐1‐ 14 C acid (I) …
PD Sullivan - The Journal of Physical Chemistry, 1973 - ACS Publications
Experimental Section p-Diethoxybenzene was a commercially available com-pound and was recrystallized before use; 1, 4-diethoxy-2, 5-dimethylbenzene, 1, 4-diethoxy-2, 5-di-ieri-…
Number of citations: 11 pubs.acs.org
JFH Braams, HJT Bos, JF Arens - Recueil des Travaux …, 1968 - Wiley Online Library
Ethoxyethyne and propoxyethyne are slowly tetramerized to 1,3,5,7‐tetra‐alkoxycyclo‐octatetraenes under the influence of alkali amides in liquid ammonia. By partial hydrolysis 1,3,5,7‐…
Number of citations: 4 onlinelibrary.wiley.com
DJ Nowakowski, CR Woodbridge, JM Jones - Journal of Analytical and …, 2008 - Elsevier
Phosphorus is a key plant nutrient and as such, is incorporated into growing biomass in small amounts. This paper examines the influence of phosphorus, present in either acid (H 3 PO …
Number of citations: 134 www.sciencedirect.com
TR Govindachari, K Nagarajan, BR Pai… - Journal of the …, 1957 - pubs.rsc.org
DecarboxyZaticm of Tri-O-ethyZ-OmethylwedcEic Acid.-The acid (1.4. g.) was heated at 220-240'for 3 hr. and the product sublimed in va~ uo at 180'/(0~ 1-0~ 6 mm.). The sublimate on …
Number of citations: 26 pubs.rsc.org
R Martin, JP Buisson - 2011 - Springer
Aromatic hydroxyketones are widely used as starting materials in organic synthesis to obtain medicines, dyes, perfumes, etc., and many of them have also specific uses. This Handbook …
Number of citations: 8 link.springer.com
T Aechtner, DA Barry, E David, C Ghellamallah… - …, 2018 - thieme-connect.com
Exploratory studies of the CpCo-mediated [2+2+2] cycloaddition of alkynes to the 2,3-double bond of benzo[b]furans (and some benzo[b]thiophenes) are presented, with the general …
Number of citations: 13 www.thieme-connect.com
N KURSANOFF - pubs.rsc.org
By NICOLAI KURSANOFF (J. Russ. Phys. Chem. Soc., 1901, 33, 410-412; Ber., 1901, 34, 2035-2036)-Propylhexamethylene, obtained together with hexanaphthylene and an …
Number of citations: 2 pubs.rsc.org
R Martin, JP Buisson, R Martin, JP Buisson - … : Preparation & Physical …, 2015 - Springer
The diverse ways of obtaining 1263 hydroxy-monoketones and derivatives are described. Characterization data: Chemical name, Chemical Abstracts Service Registry Number (CAS-RN…
Number of citations: 0 link.springer.com

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